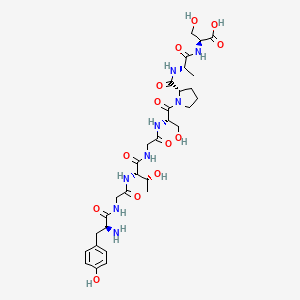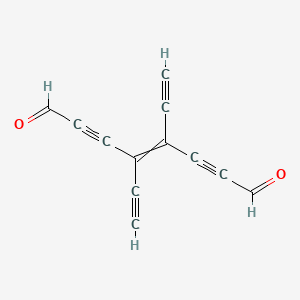![molecular formula C13H18ClFN2 B14204871 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline CAS No. 823189-89-5](/img/structure/B14204871.png)
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via an ethyl linker. Such structural features make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium carbonate or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
科学研究应用
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the chloro and fluoro substituents may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluoroaniline: Lacks the piperidine moiety, making it less versatile in certain applications.
4-Fluoro-N-[2-(piperidin-1-yl)ethyl]aniline: Similar structure but without the chloro substituent, which may affect its reactivity and binding properties.
2-Chloro-N-[2-(piperidin-1-yl)ethyl]aniline: Lacks the fluoro substituent, potentially altering its electronic characteristics and biological activity.
Uniqueness
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is unique due to the combination of chloro and fluoro substituents on the benzene ring, along with the piperidine moiety. This structural arrangement provides a balance of electronic and steric properties, making it a valuable compound for various chemical and biological applications.
属性
CAS 编号 |
823189-89-5 |
|---|---|
分子式 |
C13H18ClFN2 |
分子量 |
256.74 g/mol |
IUPAC 名称 |
2-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H18ClFN2/c14-12-10-11(15)4-5-13(12)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2 |
InChI 键 |
PBRGKUWEJSRKCX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCNC2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


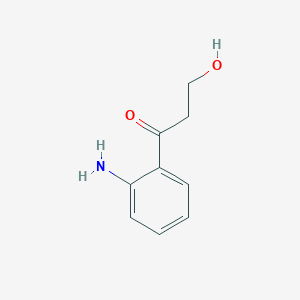

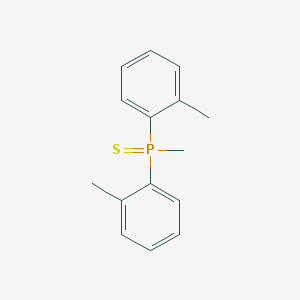
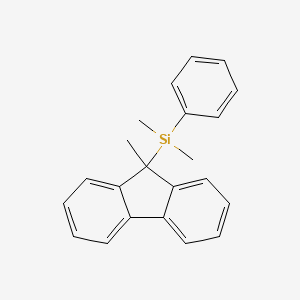
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
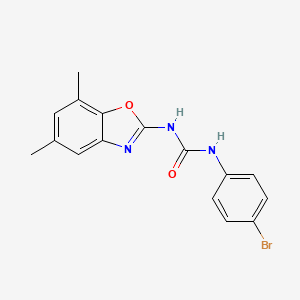
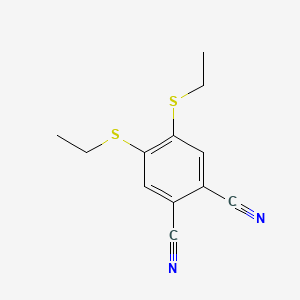
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
